

# Solubility Profile & Process Characterization: N-Cbz-3-hydroxy-3-methylpiperidine

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## Compound of Interest

**Compound Name:** *Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate*

**CAS No.:** *217795-83-0*

**Cat. No.:** *B3049741*

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Technical Guide | CAS: 217795-83-0

## Executive Summary

N-Cbz-3-hydroxy-3-methylpiperidine (**Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate**) is a critical chiral building block, notably utilized in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib. Its physicochemical behavior is defined by a "push-pull" duality: the lipophilic benzyloxycarbonyl (Cbz) protecting group and the hydrophobic piperidine ring contrast with the polar, hydrogen-bond-donating tertiary hydroxyl group.

Understanding this solubility profile is not merely about dissolving the compound; it is the lever for process control. It dictates the efficiency of liquid-liquid extractions, the selectivity of crystallization, and the throughput of chromatographic purifications. This guide provides a scientifically grounded solubility profile, thermodynamic modeling, and self-validating experimental protocols for process optimization.

## Physicochemical Characterization

## Structural Analysis & Solubility Drivers

The molecule (MW: 249.31 g/mol ) exhibits three distinct solubility domains:

- **Lipophilic Domain (Solvent Affinity: Non-polar/Aromatic):** The Cbz group and the methyl substitution at the C3 position increase logP, driving solubility in chlorinated solvents and aromatics.
- **Polar Domain (Solvent Affinity: Protic/Polar Aprotic):** The tertiary hydroxyl (-OH) at C3 acts as a hydrogen bond donor/acceptor, ensuring solubility in alcohols and coordinating solvents like DMSO.
- **Carbamate Linker:** Provides moderate polarity, bridging compatibility with esters (EtOAc) and ethers (THF).

## Physicochemical Data Table

Property	Value / Description	Source/Rationale
CAS Number	217795-83-0 (Racemic)	[BLD Pharm, 2025]
Molecular Weight	249.31 g/mol	Calculated
Physical State	White to off-white solid (or viscous oil if impure)	Analogous Cbz-piperidines
Predicted logP	-1.7 - 2.0	Calculated (Cbz contribution)
H-Bond Donors	1 (Tertiary -OH)	Structural Analysis
H-Bond Acceptors	3 (Carbamate O, Hydroxyl O)	Structural Analysis

## Solubility Profile

Note: The following classifications are derived from structural analogs (e.g., N-Benzyl-3-hydroxypiperidine) and standard process chemistry principles for Cbz-protected amino alcohols.

## Solvent Class Compatibility

Solvent Class	Representative Solvents	Solubility Rating	Process Application
Chlorinated	Dichloromethane (DCM), Chloroform	Very High	Primary solvent for synthesis and extraction.
Polar Aprotic	DMSO, DMF, DMAc	High	Stock solutions for bio-assays; difficult to remove in process.
Polar Protic	Methanol, Ethanol, IPA	High	Good for homogeneous reactions; potential for cooling crystallization.
Esters	Ethyl Acetate (EtOAc), IPM	High (Warm) / Moderate (Cold)	Ideal for Crystallization. Soluble hot, less soluble cold.
Ethers	THF, MTBE, 2-MeTHF	High	Reaction solvent (Grignard/Lithiation compatibility).
Aromatics	Toluene	Moderate	High temperature solubility; useful for azeotropic drying.
Alkanes	Heptane, Hexane, Cyclohexane	Low / Insoluble	Antisolvent. Used to crash out product from EtOAc or DCM.
Aqueous	Water	Insoluble	Phase separation in workup (product stays in organic layer).

## Thermodynamic Modeling (Hansen Solubility Parameters)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP).

The compound's high dispersion (

) and moderate polarity (

) suggest:

- Interaction Radius (

): The compound sits in the "boundary region" between pure lipophiles and polar solutes.

- Prediction: A mixture of Ethyl Acetate (Solvent) and Heptane (Antisolvent) is the thermodynamically favored system for purification, maximizing the delta (

) in solubility between the product and impurities.

## Experimental Protocols (Self-Validating)

### Protocol A: Gravimetric Solubility Determination

Objective: To generate precise quantitative data (mg/mL) for process scale-up.

Materials:

- Analytical Balance (0.1 mg precision).
- Scintillation vials (20 mL) with PTFE-lined caps.
- Syringe filters (0.45  $\mu\text{m}$  PTFE).
- Thermostatic shaker or water bath.

Workflow:

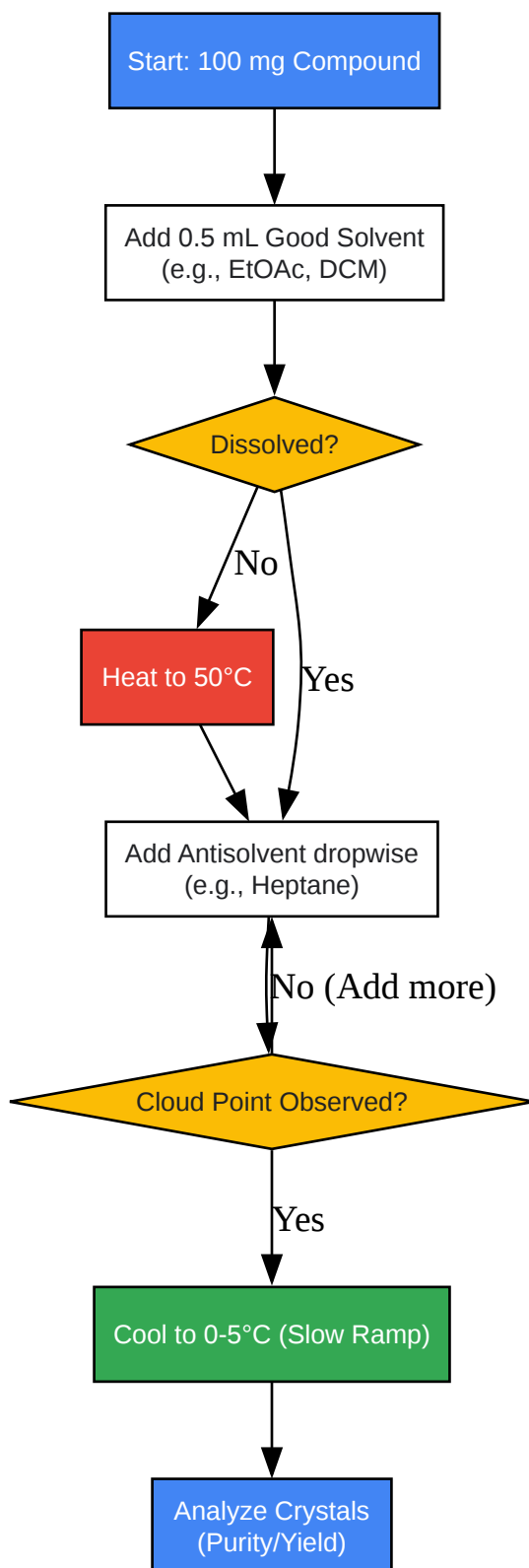
- Saturation: Add excess N-Cbz-3-hydroxy-3-methylpiperidine solid to 2.0 mL of the target solvent in a vial.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

- Validation Check: Ensure solid is still visible.<sup>[1]</sup> If fully dissolved, add more solid until saturation is maintained.
- Filtration: Withdraw 1.0 mL of supernatant using a pre-warmed syringe and filter into a pre-weighed vial ( ).
- Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved ( ).
- Calculation:

## Protocol B: Crystallization Screening (Solvent/Antisolvent)

Objective: To identify the optimal purification system.

Workflow Diagram:



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Caption: Logical workflow for determining the optimal solvent/antisolvent ratio for recrystallization.

## Process Application: Synthesis & Workup[3] Reaction Solvent Selection

For reactions involving the C3-hydroxyl group (e.g., alkylation or oxidation):

- Recommended: DCM or THF.
- Rationale: These solvents dissolve the starting material completely at room temperature, ensuring homogeneous kinetics. They are also easily removed due to low boiling points.

## Aqueous Workup Strategy

Due to the Cbz group, the compound is sufficiently lipophilic to remain in the organic phase during aqueous washes.

- Extraction System: DCM / Water or EtOAc / Water.
- Partition Coefficient: The compound will favor the organic layer (>98% recovery expected).
- pH Sensitivity: The carbamate is stable under neutral/mildly acidic conditions but avoid strong aqueous bases at high temperatures to prevent hydrolysis.

## Purification (Recrystallization)

The most robust system for purifying this intermediate from process impurities (such as benzyl alcohol or unreacted piperidine) is:

- System: Ethyl Acetate / Heptane.
- Ratio: Typically 1:3 to 1:5 (v/v).
- Method: Dissolve in minimum hot EtOAc (50°C), add Heptane until slight turbidity, then cool slowly to 0°C.

## References

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## Sources

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